7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Biochemical Analysis
Biochemical Properties
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been reported to be effective inhibitors of cyclin-dependent kinases (CDKs) . CDKs are involved in the transmission of mitogenic signals as well as a variety of other cellular events , such as cell proliferation, migration, differentiation, metabolism, and immune response .
Cellular Effects
This compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It has been found to inhibit CDK2/cyclin A2 . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed that this compound has significant cytotoxic activities against various cell lines .
Preparation Methods
The synthesis of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and the ability to produce a variety of pyrazolo[1,5-a]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of the E2F transcriptional program and the initiation of DNA synthesis .
Comparison with Similar Compounds
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent and selective inhibition of adenosine receptors.
2-Methylpyrazolo[1,5-a]pyrimidine: Used in optical applications due to its tunable photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and photophysical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N4/c14-9-1-2-10(11(15)5-9)12-3-4-17-13-8(6-16)7-18-19(12)13/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINERCOHHDHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=C(C=NN23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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